molecular formula C20H17N3 B14546999 N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine CAS No. 62247-96-5

N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine

Cat. No.: B14546999
CAS No.: 62247-96-5
M. Wt: 299.4 g/mol
InChI Key: SBSUXADZZZKXPP-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring

Properties

CAS No.

62247-96-5

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-phenylindazol-3-amine

InChI

InChI=1S/C20H17N3/c1-15-9-5-7-13-18(15)21-20-17-12-6-8-14-19(17)22-23(20)16-10-3-2-4-11-16/h2-14,21H,1H3

InChI Key

SBSUXADZZZKXPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=CC=CC3=NN2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylhydrazine with 2-methylbenzaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-2-phenyl-2H-indazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indazole core and the presence of both methyl and phenyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

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